N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-(4-ethylphenyl)-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c1-3-19-7-9-20(10-8-19)25-24(28)23-22(11-16-31-23)32(29,30)27-14-12-26(13-15-27)21-6-4-5-18(2)17-21/h4-11,16-17H,3,12-15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZIOQSCTDZNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, with the CAS number 1207057-31-5, is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 469.6 g/mol
- Structure : The compound features a thiophene ring, a piperazine moiety, and a sulfonamide group, which are often associated with various pharmacological activities.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors, particularly dopamine receptors. Research has indicated that compounds with similar structures can act as selective agonists or antagonists for dopamine receptor subtypes, which play critical roles in neuropsychiatric disorders.
Biological Activity
-
Dopamine Receptor Interaction :
- The compound is hypothesized to exhibit selective activity towards D3 dopamine receptors, which are implicated in mood regulation and reward pathways. Selective D3 receptor agonists have shown promise in treating conditions like schizophrenia and Parkinson's disease by modulating dopaminergic signaling without affecting other receptor subtypes .
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
A comprehensive SAR study has been conducted on similar compounds to optimize their efficacy and selectivity. Key findings include:
| Compound ID | D3R Agonist Activity (EC) | D2R Antagonist Activity (IC) |
|---|---|---|
| 1 | 710 ± 150 nM | 15,700 ± 3,000 nM |
| 2 | 278 ± 62 nM | 9,000 ± 3,700 nM |
| 3 | 98 ± 21 nM | >100,000 nM |
These results highlight the potential for fine-tuning the chemical structure to enhance desired pharmacological effects while minimizing side effects .
Case Studies
Several studies have explored the therapeutic implications of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
